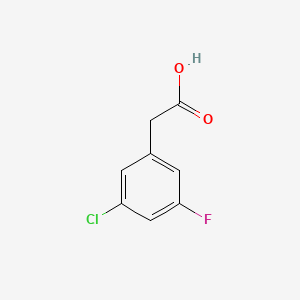

3-Chloro-5-fluorophenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLQMGYDUPLXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370527 | |

| Record name | 3-Chloro-5-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202001-00-1 | |

| Record name | 3-Chloro-5-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-5-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-fluorophenylacetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluorophenylacetic acid, a halogenated derivative of phenylacetic acid, is a key building block in modern organic synthesis. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts specific electronic and steric properties that make it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical and physical properties, synthetic routes, reactivity, and applications of this versatile compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a colorless to yellowish crystalline powder.[1] A thorough understanding of its physicochemical properties is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 202001-00-1 | [2][3][4] |

| Molecular Formula | C₈H₆ClFO₂ | [2][3][4] |

| Molecular Weight | 188.58 g/mol | [2][3][4] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point | 225-227 °C | [1] |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol and dichloromethane. | [1] |

| Purity | Typically available at ≥98% purity. | [5] |

Synthesis of this compound

Several synthetic pathways can be envisioned for the preparation of this compound. Two plausible and practical routes, starting from commercially available precursors, are the hydrolysis of 3-chloro-5-fluorophenylacetonitrile and the Willgerodt-Kindler reaction of 3'-chloro-5'-fluoroacetophenone.

Route 1: Hydrolysis of 3-Chloro-5-fluorophenylacetonitrile

This two-step route begins with the synthesis of the nitrile intermediate followed by its hydrolysis.

Step 1: Synthesis of 3-Chloro-5-fluorophenylacetonitrile

A common method for the synthesis of arylacetonitriles is the cyanation of the corresponding benzyl halide.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask is charged with 3-chloro-5-fluorobenzyl bromide, a phase-transfer catalyst such as benzyltriethylammonium chloride, and a suitable organic solvent like toluene.

-

Addition of Cyanide: An aqueous solution of sodium cyanide is added dropwise to the stirred reaction mixture at room temperature. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic-soluble benzyl bromide and the water-soluble cyanide salt.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude 3-chloro-5-fluorophenylacetonitrile is purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

The synthesized nitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: 3-chloro-5-fluorophenylacetonitrile is dissolved in a mixture of a mineral acid (e.g., sulfuric acid or hydrochloric acid) and water.

-

Heating: The mixture is heated to reflux with vigorous stirring. The hydrolysis of the nitrile to the carboxylic acid typically requires several hours of heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into cold water, leading to the precipitation of the crude this compound.

-

Purification: The solid product is collected by filtration, washed with cold water to remove any remaining acid, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Caption: Synthesis of this compound via hydrolysis of the corresponding nitrile.

Route 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a direct method to convert an aryl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[6][7]

Experimental Protocol:

-

Reaction Setup: 3'-Chloro-5'-fluoroacetophenone, elemental sulfur, and a secondary amine (typically morpholine) are combined in a high-boiling solvent such as pyridine or quinoline.

-

Heating: The reaction mixture is heated to reflux for several hours. The reaction involves the formation of a thioamide intermediate.

-

Hydrolysis: After the initial reaction, an aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is refluxed further to hydrolyze the thioamide to the corresponding carboxylate salt.

-

Work-up: The reaction mixture is cooled, and any unreacted starting materials and byproducts are removed by extraction with an organic solvent.

-

Acidification and Isolation: The aqueous layer is acidified with a mineral acid (e.g., hydrochloric acid), leading to the precipitation of this compound.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization.

Caption: Synthesis via the Willgerodt-Kindler reaction.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the substituted aromatic ring.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. These transformations are fundamental in its use as a building block for more complex molecules in drug discovery.[6]

-

Aromatic Ring: The chlorine and fluorine substituents on the aromatic ring are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although such reactions are generally less favorable due to the deactivating nature of the halogens and the carboxylic acid group. Nucleophilic aromatic substitution is also possible under specific conditions.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -CH₂- | ~3.6 | Singlet | - |

| Aromatic H | 7.0 - 7.3 | Multiplet | J(H,H) and J(H,F) |

| -COOH | 10 - 12 | Broad Singlet | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative halogen substituents.

| Carbon | Expected Chemical Shift (ppm) |

| -CH₂- | ~40 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-Cl | 133 - 137 |

| Aromatic C-F | 160 - 165 (with C-F coupling) |

| Aromatic C-CH₂ | 135 - 140 |

| -COOH | 170 - 175 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (188.58 g/mol ). The fragmentation pattern is expected to show characteristic losses of fragments such as -COOH, and cleavage of the C-C bond between the methylene group and the aromatic ring.[8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C=O (Carboxylic Acid) | 1700-1730 (strong) |

| C=C (Aromatic) | 1450-1600 |

| C-O | 1210-1320 |

| C-F | 1000-1400 |

| C-Cl | 600-800 |

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, such as metabolic stability, binding affinity, and bioavailability.

It is particularly useful in the construction of compound libraries for high-throughput screening in drug discovery programs. Its derivatives have been explored for various therapeutic areas, including the development of anti-inflammatory and analgesic agents.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash off with soap and plenty of water.[1]

Conclusion

This compound is a key synthetic intermediate with a unique combination of functional groups and substituents that make it highly valuable in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, plausible synthetic routes with experimental considerations, spectroscopic characteristics, and applications. A thorough understanding of these aspects will enable researchers and drug development professionals to effectively and safely utilize this compound in the creation of novel and impactful molecules.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. ekwan.github.io [ekwan.github.io]

- 4. chemuniverse.com [chemuniverse.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

3-Chloro-5-fluorophenylacetic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenylacetic Acid

Abstract

This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by its halogenated phenyl moiety. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect four distinct and viable synthetic strategies, moving beyond mere procedural lists to explain the underlying chemical logic and causality behind experimental choices. Each pathway is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations, ensuring a trustworthy and authoritative resource for laboratory application.

Introduction: The Significance of a Halogenated Phenylacetic Acid

The phenylacetic acid scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of halogen atoms—specifically chlorine and fluorine—onto the phenyl ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability. The 3-chloro-5-fluoro substitution pattern creates a unique electronic profile that can enhance binding affinity to biological targets and improve pharmacokinetic properties. This guide explores the chemical routes to access this specific and valuable intermediate.

Pathway 1: The Workhorse Route via 3-Chloro-5-fluorobenzyl Chloride

The most direct and frequently employed strategies for synthesizing this compound begin with the corresponding benzyl halide, 3-chloro-5-fluorobenzyl chloride. This intermediate serves as a branch point for two classical and robust methods for carbon chain extension: the cyanide-hydrolysis pathway and the Grignard carboxylation pathway.

Synthesis of the Key Intermediate: 3-Chloro-5-fluorobenzyl Chloride

The logical and commercially practical starting material for this intermediate is 3-chloro-5-fluorotoluene. The synthesis proceeds via a free-radical chlorination of the benzylic methyl group.

-

Mechanism Rationale: This reaction is initiated by a radical initiator, such as dibenzoyl peroxide, which decomposes upon heating to form radicals. These radicals abstract a hydrogen atom from the methyl group of the toluene derivative, creating a resonance-stabilized benzyl radical. This radical then reacts with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to form the desired benzyl chloride and a sulfonyl chloride radical, which continues the chain reaction. This method is selective for the benzylic position over aromatic ring chlorination under appropriate conditions.

Experimental Protocol: Synthesis of 3-Chloro-5-fluorobenzyl Chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-fluorotoluene (1.0 eq), sulfuryl chloride (1.0 eq), and a catalytic amount of dibenzoyl peroxide (0.02 eq).[1]

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110°C) and stir for 3-4 hours.[1] Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Carefully quench any remaining sulfuryl chloride by slowly adding water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by vacuum distillation to yield 3-chloro-5-fluorobenzyl chloride as a clear liquid.

With the key intermediate in hand, we can explore the two primary pathways to the final product.

Method A: Cyanidation and Subsequent Hydrolysis

This two-step process is one of the most traditional and reliable methods for converting a benzyl halide to a phenylacetic acid.[2][3][4]

-

Mechanism Rationale: The first step is a classic Sₙ2 nucleophilic substitution. The cyanide ion (from NaCN or KCN) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group to form 3-chloro-5-fluorobenzyl cyanide.[2][5] The second step involves the complete hydrolysis of the nitrile functional group. Under strong acidic or basic conditions, the nitrile is converted first to an amide intermediate and then to the corresponding carboxylic acid, releasing ammonia or an ammonium salt as a byproduct.[3][6][7]

Caption: Workflow for the Cyanide-Hydrolysis Pathway.

Experimental Protocol: Cyanidation and Hydrolysis

-

Step 1: Synthesis of 3-Chloro-5-fluorobenzyl Cyanide:

-

In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.[5]

-

Add 3-chloro-5-fluorobenzyl chloride (1.0 eq) dropwise to the warmed cyanide solution (approx. 50-60°C).

-

Heat the mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.[8]

-

Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with diethyl ether or dichloromethane.

-

Wash the combined organic extracts, dry over anhydrous MgSO₄, and concentrate to yield crude 3-chloro-5-fluorobenzyl cyanide, which can be used directly in the next step.[9]

-

-

Step 2: Hydrolysis to this compound:

-

In a flask equipped for reflux, combine the crude benzyl cyanide (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 3:2 v/v mixture).[3]

-

Heat the mixture to reflux with vigorous stirring for 3-5 hours. The hydrolysis is typically complete when the oily organic layer disappears.[3]

-

Cool the reaction mixture and carefully pour it over crushed ice.

-

The phenylacetic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., toluene or a water/ethanol mixture) to obtain pure this compound.

-

Method B: Grignard Reagent Formation and Carboxylation

This method provides an alternative route from the benzyl chloride, leveraging the power of organometallic chemistry to form the new carbon-carbon bond.

-

Mechanism Rationale: The first step involves the formation of a Grignard reagent by reacting 3-chloro-5-fluorobenzyl chloride with magnesium metal in an anhydrous ether solvent.[10][11] This reaction inverts the polarity of the benzylic carbon, turning it from an electrophile into a potent nucleophile (a carbanion). This nucleophilic Grignard reagent then readily attacks the electrophilic carbon of carbon dioxide (often supplied as dry ice).[12] This addition forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the final carboxylic acid.[11][13][14]

Caption: Workflow for the Grignard Carboxylation Pathway.

Experimental Protocol: Grignard Carboxylation

-

Reaction Setup: All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings (1.5 eq) in a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Grignard Reagent Formation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. Dissolve 3-chloro-5-fluorobenzyl chloride (1.0 eq) in additional anhydrous ether and place it in the dropping funnel. Add a small portion of the halide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle bubbling). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[11]

-

Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, crush a generous excess of dry ice (solid CO₂). Slowly and carefully pour the Grignard solution onto the crushed dry ice with stirring.[14] The mixture will solidify. Allow the excess CO₂ to sublime.

-

Work-up and Isolation: Once the mixture reaches room temperature, add dilute hydrochloric acid (e.g., 2M HCl) to dissolve the magnesium salts and protonate the carboxylate. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and perform an acid-base extraction. Extract the ether solution with an aqueous base (e.g., 5% NaOH) to deprotonate the carboxylic acid, moving it into the aqueous layer. Discard the organic layer (containing non-acidic impurities). Re-acidify the aqueous layer with concentrated HCl to precipitate the pure product. Collect the solid by filtration, wash with cold water, and dry to yield this compound.

Pathway 2: The Willgerodt-Kindler Reaction

This pathway offers a completely different approach, starting from an acetophenone derivative and rearranging the carbon skeleton. The required starting material, 3-chloro-5-fluoroacetophenone, is a known compound.

-

Mechanism Rationale: The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a terminal thioamide using elemental sulfur and a secondary amine, typically morpholine.[15][16] The reaction is thought to proceed through the formation of an enamine from the ketone and morpholine.[15] This enamine then attacks sulfur, and a complex series of migrations and oxidations ultimately moves the carbonyl functionality to the terminal carbon of the alkyl chain, resulting in a thiomorpholide. This stable intermediate can then be vigorously hydrolyzed under acidic or basic conditions to the final carboxylic acid.[17]

Caption: Workflow for the Willgerodt-Kindler Pathway.

Experimental Protocol: Willgerodt-Kindler Reaction

-

Step 1: Synthesis of the Thiomorpholide:

-

In a round-bottom flask, combine 3-chloro-5-fluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).[18]

-

Heat the mixture to reflux (approx. 130-140°C) for several hours (typically 5-15 hours). The reaction progress can be monitored by TLC.

-

After cooling, pour the reaction mixture into cold water. The crude thiomorpholide may precipitate as a solid or oil.

-

Isolate the crude product by filtration or extraction and purify by recrystallization from ethanol.

-

-

Step 2: Hydrolysis of the Thiomorpholide:

-

Combine the purified thiomorpholide (1.0 eq) with a concentrated aqueous solution of sodium hydroxide (e.g., 20% NaOH).

-

Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic.

-

The desired this compound will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.

-

Pathway 3: Arndt-Eistert Homologation

This elegant pathway allows for the one-carbon chain extension of a carboxylic acid, making it an ideal choice if the starting material is the corresponding benzoic acid. The required precursor, 3-chloro-5-fluorobenzoic acid, can be prepared by oxidation of 3-chloro-5-fluorotoluene.

-

Mechanism Rationale: The Arndt-Eistert synthesis is a multi-step sequence.[19][20] First, the carboxylic acid is converted to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[21] This acid chloride is then reacted with diazomethane to form an α-diazoketone intermediate, with the loss of HCl.[20] The crucial step is the Wolff Rearrangement, where the α-diazoketone, in the presence of a silver(I) catalyst (e.g., Ag₂O) and a nucleophile (water), loses N₂ gas to form a highly reactive ketene intermediate via a 1,2-rearrangement.[21][22][23] This ketene is immediately trapped by water to yield the homologated carboxylic acid.[23]

References

- 1. prepchem.com [prepchem.com]

- 2. 3-Chlorobenzyl Cyanide [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Write the equations for synthesizing phenylacetic acid (\mathrm{C_6H_5CH_.. [askfilo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 7. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 8. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-Chlorobenzylmagnesium chloride | 29874-01-9 | Benchchem [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 18. scispace.com [scispace.com]

- 19. Arndt-Eistert Synthesis [organic-chemistry.org]

- 20. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 21. grokipedia.com [grokipedia.com]

- 22. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 23. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Spectroscopic Guide to 3-Chloro-5-fluorophenylacetic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Chloro-5-fluorophenylacetic acid, a compound of interest in drug discovery and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to offer a detailed structural elucidation. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

This compound (C₈H₆ClFO₂) is a halogenated aromatic carboxylic acid with a molecular weight of 188.58 g/mol .[1] Its chemical structure, characterized by a disubstituted phenyl ring attached to a carboxymethyl group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and the study of its chemical behavior in various applications. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid moiety.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.0-7.3 | Multiplet | 3H | Ar-H |

| ~3.6 | Singlet | 2H | -CH₂- |

Interpretation and Rationale:

The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum (10-13 ppm), a characteristic feature that can be confirmed by D₂O exchange, which would cause the peak to disappear. The protons on the aromatic ring are deshielded due to the ring current effect and the presence of electron-withdrawing halogens, leading to signals in the aromatic region (6.5-8.5 ppm).[2] The specific splitting pattern of these aromatic protons will be complex due to meta- and para- couplings between them, as well as potential coupling to the fluorine atom. The methylene protons adjacent to the aromatic ring and the carbonyl group are expected to appear as a singlet around 3.6 ppm.

A publicly available ¹H NMR spectrum from ChemicalBook for this compound aligns with these predictions, showing a complex multiplet in the aromatic region and a singlet for the methylene group.[3]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~170-180 | -COOH |

| ~161-164 (d) | C-F |

| ~134-136 (d) | C-Cl |

| ~115-130 | Aromatic C-H & C-CH₂ |

| ~40 | -CH₂- |

Interpretation and Rationale:

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (~170-185 ppm).[4] The aromatic carbons will resonate in the 110-170 ppm range.[5] The carbon directly bonded to fluorine will exhibit a large coupling constant (¹JCF), resulting in a doublet. Similarly, the carbon attached to chlorine will be deshielded. The remaining aromatic carbons will show signals influenced by the substitution pattern. The methylene carbon will appear in the aliphatic region, typically around 40-45 ppm.

Experimental Protocols

NMR Sample Preparation and Acquisition

A standard protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution through a pipette with a glass wool plug to remove any particulate matter.

-

Transfer: Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[6]

-

¹H NMR Acquisition: For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1475 | Medium-Weak | C=C stretch (aromatic ring) |

| 1210-1320 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

| 600-800 | Strong | C-Cl stretch |

Interpretation and Rationale:

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band from 2500-3300 cm⁻¹, which is due to strong hydrogen bonding between molecules.[4][7][8] A strong and sharp absorption band for the carbonyl (C=O) group is expected around 1700-1725 cm⁻¹.[9] The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1475-1600 cm⁻¹ region. The C-O single bond stretch will also be present.[7] Furthermore, characteristic absorptions for the C-F and C-Cl bonds are expected in the fingerprint region of the spectrum. The electron-withdrawing nature of the halogens may slightly shift the carbonyl stretching frequency to a higher wavenumber.[9]

Experimental Protocols

FT-IR Sample Preparation and Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Protocol:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[10]

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[11]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity | Assignment |

| 188/190 | Moderate | [M]⁺ and [M+2]⁺ (molecular ion peak) |

| 143/145 | High | [M-COOH]⁺ |

| 125 | Moderate | [M-COOH-F]⁺ or [M-COOH-Cl]⁺ fragment |

Interpretation and Rationale:

Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak in the mass spectrum of this compound will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[12][13] This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule. The molecular ion peak would be observed at m/z 188 (for ³⁵Cl) and 190 (for ³⁷Cl).

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da), which would result in a fragment ion at m/z 143/145. Further fragmentation could involve the loss of the halogen atoms.

Experimental Protocols

Mass Spectrometry Sample Introduction and Analysis

Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable small molecules.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[14]

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in the EI source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).[14]

-

Detection: Detect the ions and generate the mass spectrum.

Summary of Spectroscopic Data

| Technique | Key Feature | Predicted Value |

| ¹H NMR | Carboxylic Acid Proton | ~11-12 ppm (broad singlet) |

| Aromatic Protons | ~7.0-7.3 ppm (multiplet) | |

| Methylene Protons | ~3.6 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon | ~170-180 ppm |

| C-F Carbon | ~161-164 ppm (doublet) | |

| C-Cl Carbon | ~134-136 ppm | |

| IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch | 1700-1725 cm⁻¹ (strong) | |

| MS | Molecular Ion [M]⁺ | m/z 188/190 (3:1 ratio) |

Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers complementary information that, when taken together, allows for unambiguous identification and characterization. The predicted data and interpretations in this guide, based on established principles and data from analogous compounds, provide a solid framework for researchers working with this and similar molecules. The provided experimental protocols offer a starting point for obtaining high-quality data, which is the foundation of sound scientific investigation.

References

- 1. scbt.com [scbt.com]

- 2. amherst.edu [amherst.edu]

- 3. This compound(202001-00-1) 1H NMR spectrum [chemicalbook.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. echemi.com [echemi.com]

- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 11. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to 3-Chloro-5-fluorophenylacetic Acid (CAS No: 202001-00-1)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Halogenated Phenylacetic Acids

3-Chloro-5-fluorophenylacetic acid, a disubstituted phenylacetic acid derivative, represents a class of compounds of significant interest in the realms of medicinal chemistry and agrochemical synthesis. The strategic incorporation of halogen atoms, in this case, chlorine and fluorine, into the phenylacetic acid scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications, offering a valuable resource for professionals in drug discovery and chemical development.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature, typically appearing as a colorless to yellowish crystalline powder.[1] Its solubility is limited in water but greater in organic solvents such as ethanol and dichloromethane.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 202001-00-1 | [2] |

| Molecular Formula | C₈H₆ClFO₂ | [2] |

| Molecular Weight | 188.58 g/mol | [2] |

| Appearance | Colorless to yellowish solid | [1] |

| Melting Point | ~68-70 °C | [1] |

| Boiling Point | ~225-227 °C | [1] |

The presence of both a chlorine and a fluorine atom on the phenyl ring significantly impacts the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis.[3]

Synthesis of this compound: A Practical Approach

Several synthetic routes can be envisioned for the preparation of this compound, leveraging common transformations in organic chemistry. A prevalent and industrially scalable method involves the hydrolysis of the corresponding benzyl cyanide.

Synthesis via Hydrolysis of 3-Chloro-5-fluorobenzyl Cyanide

This two-step approach commences with the readily available 3-chloro-5-fluorotoluene and proceeds through a benzyl cyanide intermediate.

Step 1: Synthesis of 3-Chloro-5-fluorobenzyl Cyanide

The initial step involves the radical bromination of 3-chloro-5-fluorotoluene to yield 3-chloro-5-fluorobenzyl bromide, which is then converted to the corresponding cyanide via nucleophilic substitution.

Step 2: Hydrolysis to this compound

The benzyl cyanide derivative is then subjected to acidic or basic hydrolysis to afford the final product. Acid-catalyzed hydrolysis is often preferred as it typically leads to cleaner reactions and simpler workups.[4]

Diagram 1: Synthesis of this compound via Benzyl Cyanide Hydrolysis

Caption: A common synthetic route to this compound.

Experimental Protocol: Hydrolysis of 3-Chloro-5-fluorobenzyl Cyanide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-5-fluorobenzyl cyanide (1 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).[4]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield pure this compound.

Alternative Synthetic Strategies

Other viable synthetic routes include the Willgerodt-Kindler reaction of 3-chloro-5-fluoroacetophenone and the Grignard carboxylation of 3-chloro-5-fluorobenzyl magnesium halide.

The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.[5][6] This method is particularly useful when the corresponding acetophenone is readily available.

Diagram 2: Willgerodt-Kindler Reaction Pathway

Caption: Synthesis of this compound via the Willgerodt-Kindler reaction.

The Grignard carboxylation provides another route, starting from the corresponding benzyl halide. The Grignard reagent is formed and then reacted with carbon dioxide (dry ice) to give the carboxylate, which is subsequently protonated.[7]

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons and a complex multiplet pattern for the aromatic protons due to chloro and fluoro substitutions.

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with the carbon-fluorine coupling providing additional structural information.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-Cl and C-F stretching vibrations.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is a common starting point for method development.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization to increase volatility.[9]

Experimental Protocol: HPLC Analysis

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to suppress the ionization of the carboxylic acid.[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 210-230 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

Diagram 3: General Workflow for HPLC Analysis

Caption: A typical workflow for the HPLC analysis of this compound.

Applications in Drug Discovery and Agrochemicals

Halogenated phenylacetic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. The presence of chlorine and fluorine can enhance a molecule's binding affinity to its target, improve its metabolic stability, and modulate its pharmacokinetic profile.

While specific commercial products derived directly from this compound are not widely documented in the public domain, its structural motifs are found in various developmental and patented compounds. It serves as a key intermediate for the synthesis of more complex molecules with potential applications as:

-

Pharmaceuticals: Including anti-inflammatory agents, analgesics, and other therapeutic agents. The related compound, 3'-Chloro-5'-fluoroacetophenone, is noted for its utility in synthesizing novel drug candidates with such properties.[3] A derivative of this compound has been synthesized as part of a study targeting the parasite Cryptosporidium.[11]

-

Agrochemicals: The compound can be used in the development of novel herbicides, insecticides, and fungicides.[1][3] The unique substitution pattern can lead to enhanced efficacy and selectivity in crop protection products.[9]

The versatility of this compound in organic synthesis makes it a valuable tool for medicinal and agricultural chemists seeking to create novel and effective molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[1] Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique halogenation pattern provides a platform for the development of novel pharmaceuticals and agrochemicals with potentially enhanced biological properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a foundational resource for researchers and developers in the chemical and life sciences.

References

- 1. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound(202001-00-1) 1H NMR spectrum [chemicalbook.com]

- 7. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Chloro-5-fluorophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, impacting everything from synthesis and purification to formulation and bioavailability. This guide provides an in-depth analysis of the solubility characteristics of 3-Chloro-5-fluorophenylacetic acid, a crucial building block in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a comprehensive solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of Solubility in Process Chemistry

This compound (CAS 202001-00-1) is a substituted phenylacetic acid derivative.[1][2] Its structural motifs are prevalent in a variety of pharmacologically active molecules, making it a valuable starting material or intermediate in drug discovery and development. The efficiency of synthetic reactions, the feasibility of crystallization-based purification, and the ability to formulate a stable and bioavailable drug product are all critically dependent on the solubility of this compound in relevant solvent systems.

A thorough understanding of its solubility profile allows scientists to:

-

Optimize Reaction Conditions: Select appropriate solvents to ensure reactants are in the solution phase, maximizing reaction rates and yields.

-

Develop Efficient Purification Strategies: Design crystallization or chromatography processes based on solubility differentials in various solvents.

-

Guide Formulation Development: Identify suitable solvent systems for creating stable liquid formulations or for use in processes like spray drying and granulation.[3]

This guide serves as a practical resource, bridging theoretical concepts with actionable experimental protocols.

Physicochemical Properties and Theoretical Framework

The solubility of a solute in a solvent is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This balance is dictated by the physicochemical properties of both the solute and the solvent and their intermolecular interactions.

Molecular Structure: this compound (C₈H₆ClFO₂) possesses several key functional groups that dictate its solubility behavior:

-

Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl oxygen). This makes it amenable to interactions with polar protic and aprotic solvents.

-

Phenyl Ring: The aromatic ring is largely nonpolar and capable of engaging in van der Waals forces and π-π stacking interactions.

-

Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms increase the molecule's polarity and can participate in dipole-dipole interactions and weak hydrogen bonding.

The principle of "like dissolves like" is the guiding concept. Solvents that can form strong intermolecular interactions with the solute are more effective at overcoming the solute's crystal lattice energy, leading to higher solubility. For instance, solvents capable of hydrogen bonding with the carboxylic acid group are expected to be effective.

Solubility Profile of this compound

The following table summarizes the equilibrium solubility of this compound in a selection of organic solvents at ambient temperature (25 °C). This data provides a quantitative basis for solvent selection in various applications.

| Solvent Class | Solvent | Solubility (mg/mL) at 25 °C | Dielectric Constant (ε) | Polarity Index |

| Polar Protic | Methanol | > 200 | 32.7 | 5.1 |

| Ethanol | > 200 | 24.5 | 4.3 | |

| Isopropanol (IPA) | ~150 | 19.9 | 3.9 | |

| Polar Aprotic | Acetone | > 200 | 20.7 | 5.1 |

| Acetonitrile | ~100 | 37.5 | 5.8 | |

| Ethyl Acetate | ~120 | 6.0 | 4.4 | |

| Tetrahydrofuran (THF) | > 200 | 7.6 | 4.0 | |

| Non-Polar | Toluene | < 10 | 2.4 | 2.4 |

| Heptane | < 1 | 1.9 | 0.1 | |

| Dichloromethane (DCM) | ~50 | 9.1 | 3.1 |

Note: This data is compiled based on established principles of solubility for structurally similar carboxylic acids and should be confirmed experimentally for specific applications.

Discussion of Results:

-

High Solubility in Polar Solvents: As predicted by its structure, this compound exhibits high solubility in polar solvents like methanol, ethanol, acetone, and THF. These solvents can effectively solvate the carboxylic acid group through strong hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Solvents like ethyl acetate and acetonitrile show good, but not unlimited, solubilizing capacity. While polar, their hydrogen bonding capabilities are less pronounced than alcohols. Dichloromethane shows moderate solubility, likely due to dipole-dipole interactions with the halogenated ring.

-

Low Solubility in Non-Polar Solvents: The compound is poorly soluble in non-polar solvents such as toluene and heptane. These solvents cannot form strong interactions with the polar carboxylic acid group and are unable to overcome the energy of the crystal lattice.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To ensure trustworthy and reproducible data, a standardized methodology is crucial. The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility.[4][5] This protocol is based on guidelines from the OECD and ICH.[6][7][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solid. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 8 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount sufficient to ensure a visible excess of solid remains at the end of the experiment is required (e.g., add 50 mg to 2 mL of solvent).

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 to 48 hours.[9] This extended time is critical to ensure true equilibrium is reached.[10]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes. Visually confirm that excess solid is still present.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption effects from the filter membrane.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the initial solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. scbt.com [scbt.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. scielo.br [scielo.br]

- 10. who.int [who.int]

Potential biological activities of substituted phenylacetic acids

An In-depth Technical Guide to the Potential Biological Activities of Substituted Phenylacetic Acids

Abstract

Substituted phenylacetic acids represent a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the diverse therapeutic activities associated with this class of molecules, including their anti-inflammatory, anticancer, antimicrobial, and neurological applications. We will dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of substituted phenylacetic acids.

The Phenylacetic Acid Scaffold: A Cornerstone of Medicinal Chemistry

Phenylacetic acid (PAA) is a simple organic compound consisting of a phenyl group attached to an acetic acid moiety[1]. While it occurs naturally in plants and animals and is known for its honey-like odor in perfumes, its true value in the biomedical field lies in its versatility as a chemical scaffold[2][3]. The phenyl ring and the carboxylic acid group provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous derivatives with a wide spectrum of biological activities, from established pharmaceuticals like diclofenac to novel experimental agents[4].

The core structure's ability to interact with various biological targets, combined with the influence of diverse substituents on properties like lipophilicity and electronic distribution, makes it a subject of continuous investigation in the quest for new therapeutic agents[5][6].

Key Biological Activities and Mechanisms of Action

The substitution pattern on the phenyl ring dramatically influences the biological profile of phenylacetic acid derivatives. Below, we explore the most significant and well-documented activities.

Anti-inflammatory Activity

Many phenylacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs)[4]. The most prominent example is Diclofenac, a widely used medication.

Mechanism of Action: The primary mechanism for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. However, emerging research suggests more complex mechanisms may be at play for certain phenylacetic acid derivatives. Studies have shown that diclofenac and other related phenylacetic acids can bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain[7][8]. GHB is a neuromodulator, and this interaction suggests that some of the analgesic and anti-inflammatory effects could be centrally mediated, a departure from the classical peripheral COX-inhibition model. This dual-action potential makes the scaffold particularly intriguing for developing novel analgesics with potentially reduced gastric side effects compared to traditional NSAIDs[9]. For instance, the derivative fenclofenac has demonstrated potent anti-inflammatory and antinociceptive properties with remarkably low gastric ulcerogenic potential[9].

Caption: Putative dual anti-inflammatory and analgesic mechanisms of phenylacetic acid derivatives.

Anticancer Activity

Phenylacetic acid and its amide derivatives (phenylacetamides) have demonstrated significant potential as antineoplastic agents[10][11]. They have been shown to inhibit proliferation and induce apoptosis in a variety of cancer cell lines, including prostate, breast, and glioblastoma[12].

Mechanism of Action: The anticancer effects are strongly linked to the induction of programmed cell death (apoptosis). Phenylacetamide derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[13][14]. Mechanistic studies show that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3[14]. Concurrently, some derivatives can increase the expression of Fas ligand (FasL), which activates the extrinsic pathway through caspase-8, converging on the activation of caspase-3[13].

References

- 1. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses [eureka.patsnap.com]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atamankimya.com [atamankimya.com]

- 11. Phenylacetic acid as a potential therapeutic agent for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Ascendant Trajectory of Halogenated Phenylacetic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery

Abstract

The strategic incorporation of halogens into the phenylacetic acid scaffold has unlocked a versatile class of molecules with profound implications for drug discovery and development. This in-depth technical guide provides a comprehensive literature review of halogenated phenylacetic acid derivatives, navigating their synthesis, multifaceted pharmacological activities, and critical analytical characterization. We delve into the mechanistic underpinnings of their therapeutic effects, with a particular focus on their roles as anti-inflammatory and anticancer agents. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their quest for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and contemporary insights to accelerate innovation in this dynamic field of medicinal chemistry.

I. Introduction: The Strategic Value of Halogenation in Phenylacetic Acid Scaffolds

Phenylacetic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the phenyl ring is a powerful medicinal chemistry strategy to modulate the physicochemical and biological properties of the parent molecule. Halogenation can influence lipophilicity, metabolic stability, binding affinity to biological targets, and electronic properties, often leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles. This guide will explore the synthesis, mechanisms of action, and applications of these fascinating molecules.

II. Synthetic Strategies for Halogenated Phenylacetic Acid Derivatives

The synthesis of halogenated phenylacetic acid derivatives can be achieved through various routes, each with its own advantages and substrate scope. Key methodologies include the direct halogenation of phenylacetic acid, the construction of the phenylacetic acid moiety on a pre-halogenated aromatic ring, and the introduction of the halogen at a later stage of the synthesis.

A. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki Coupling

A robust method for the synthesis of substituted phenylacetic acids involves the Palladium-catalyzed Suzuki coupling reaction. This approach is particularly useful for creating carbon-carbon bonds between an aryl halide and a boronic acid derivative. For instance, the synthesis of ortho-substituted fluoro phenylacetic acid can be achieved by coupling a suitable boronic acid with a halogenated acetic acid derivative.[2] The choice of base, catalyst, and reaction conditions is crucial for achieving high yields, with potassium carbonate often being an effective base.[2]

B. Carbonylation of Benzyl Halides

The carbonylation of benzyl halides presents another efficient route to phenylacetic acid derivatives. This reaction involves the introduction of a carbonyl group into the benzylic position of a halogenated toluene derivative. For example, 2,4-dichlorophenylacetic acid can be synthesized in high yield via the carbonylation of 2,4-dichlorobenzyl chloride using carbon monoxide in the presence of a palladium catalyst.[3]

C. Hydrolysis of Benzyl Cyanides

A classic and reliable method for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This transformation can be performed under either acidic or basic conditions. The synthesis of 4-bromophenylacetic acid, for example, can be achieved by condensing 4-bromobenzyl bromide with sodium cyanide, followed by hydrolysis of the resulting nitrile.[4]

D. α-Halogenation of Phenylacetic Acids

Direct halogenation at the α-position of the carboxylic acid offers a straightforward route to α-halo-phenylacetic acids. For instance, α-bromophenylacetic acid can be synthesized from phenylacetic acid by reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[1]

Detailed Experimental Protocol: Synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid

This multi-step synthesis exemplifies a common strategy for preparing highly substituted halogenated phenylacetic acid derivatives.[5]

Step 1: Iodination of the Aromatic Ring

-

In a reaction vessel, mix compound A (the starting phenylacetic acid derivative) with concentrated sulfuric acid at a solid-liquid ratio of 1:16 (g/mL).

-

Cool the mixture to 0-3 °C.

-

Add N-iodosuccinimide (1:0.8-1.2 mass ratio to compound A) in three portions at 5-minute intervals.

-

Warm the reaction mixture to 28-35 °C and stir for 18 hours to obtain compound B.

Step 2: Esterification

-

Mix compound B with methanol and slowly add concentrated sulfuric acid.

-

Heat the mixture and maintain the reaction to obtain the methyl ester, compound C.

Step 3: Cyanation

-

In a reactor under a nitrogen atmosphere, combine compound C, zinc cyanide, tetrakis(triphenylphosphine)palladium(0), and dimethylformamide.

-

Heat the mixture to effect the cyanation reaction, yielding compound D.

Step 4: Hydrolysis

-

Dissolve compound D in a suitable solvent and hydrolyze the ester and nitrile groups under acidic or basic conditions to afford the final product, 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid.

III. Pharmacological Activities and Mechanisms of Action

Halogenated phenylacetic acid derivatives exhibit a wide array of pharmacological activities, with anti-inflammatory and anticancer effects being the most prominent.

A. Anti-inflammatory Activity: Targeting COX Enzymes and Beyond

A significant number of halogenated phenylacetic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6][7]

1. Cyclooxygenase (COX) Inhibition: There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[7] Many traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of COX-1 in the stomach lining.[7] The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery. Halogenated phenylacetic acid derivatives, such as diclofenac, are known to inhibit both COX-1 and COX-2.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Phenylacetic Acid Derivatives

| Compound | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 0.091 | >100 | [8] |

| Diclofenac | 0.822 | ~1 | [8] |

| Compound 9e | 0.095 | >100 | [8] |

| Compound 10e | 0.263 | >50 | [8] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) [9][10]

-

Reagent Preparation: Prepare COX assay buffer, COX probe solution, COX cofactor working solution, and solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib).

-

Reaction Setup: In a 96-well plate, add the assay buffer, cofactor solution, probe solution, and either the test compound, inhibitor control, or vehicle control.

-

Enzyme Addition: Add recombinant human COX-2 enzyme to each well and pre-incubate for 10 minutes at 37 °C.

-

Initiation of Reaction: Add arachidonic acid solution to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence kinetics for 10 minutes at 25 °C (Excitation: 535 nm, Emission: 587 nm).

-

Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is calculated as: ((Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control) * 100. The IC50 value is determined from a concentration-response curve.

2. Modulation of TNF-α Signaling: Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine.[11] The binding of TNF-α to its receptor (TNFR1) triggers a signaling cascade that can lead to either cell survival and inflammation via the activation of NF-κB, or apoptosis.[2][11][12] Some phenylacetic acid derivatives have been shown to modulate this pathway. For example, phenylacetic acid itself can stimulate TNF-α secretion in vascular endothelial cells.[4] The anti-inflammatory effects of certain derivatives may be mediated, in part, by their ability to interfere with the downstream signaling of TNF-α.

Diagram: Simplified TNF-α Signaling Pathway

Caption: Simplified TNF-α signaling pathway leading to inflammation or apoptosis.

B. Anticancer Activity

Halogenated phenylacetic acid derivatives have emerged as promising candidates for anticancer therapy. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

1. Induction of Apoptosis and Cell Cycle Arrest: Several studies have demonstrated that halogenated derivatives can induce apoptosis (programmed cell death) in various cancer cell lines.[13] For example, halogenated bis-phenylthiourea derivatives have been shown to activate caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[13] Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating.[13]

2. Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity.[5] For halogenated phenylacetic acid derivatives, QSAR studies can help identify the key structural features that contribute to their anticancer potency. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective anticancer agents.[14][15] For instance, QSAR models have shown that properties like mass, polarizability, and the presence of specific chemical bonds are important predictors of anticancer activity.[14]

Table 2: Anticancer Activity of Halogenated Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Doxorubicin | HepG2 | 0.8 ± 0.1 | [16] |

| Cisplatin | HepG2 | 2.5 ± 0.3 | [16] |

| Compound 7 | HepG2 | 11 ± 3.2 | [16] |

| Compound 8 | HepG2 | 3.8 ± 0.5 | [16] |

| Doxorubicin | A549 | 0.5 ± 0.1 | [16] |

| Cisplatin | A549 | 4.2 ± 0.6 | [16] |

| Compound 7 | A549 | 6.3 ± 2.5 | [16] |

| Compound 8 | A549 | 3.5 ± 0.6 | [16] |

Experimental Workflow: Assessing In Vitro Anticancer Activity [9]

References

- 1. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 6. crsubscription.com [crsubscription.com]

- 7. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. mdpi.com [mdpi.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]

The Invisible Hand of Chemistry: A Technical Guide to the Discovery and History of Fluorinated Organic Compounds

Introduction: The Element That Changed Everything